molecular formula C18H16FN3O3S B2639477 N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034543-04-7

N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2639477
CAS RN: 2034543-04-7
M. Wt: 373.4
InChI Key: BLAFKDYUPQQWOD-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the compound’s role or use in industry or research .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as retrosynthetic analysis , which involves working backwards from the target molecule to determine potential precursors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors such as the choice of solvent can drastically alter the efficiency and selectivity of a process .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques used can include thermal analysis, spectroscopy, and chromatography .

Scientific Research Applications

Electrophilic Fluorination Reagents

N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) : A sterically demanding electrophilic fluorinating reagent, NFBSI, shows improved enantioselectivity in fluorination reactions compared to N-fluorobenzenesulfonimide (NFSI). This highlights its potential in synthesizing enantioselective fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).

Anticancer Research

Aminothiazole-Paeonol Derivatives : Novel compounds, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have shown high anticancer potential against human gastric and colorectal adenocarcinoma cell lines. These findings suggest the therapeutic potential of sulfonamide derivatives in cancer treatment (Tsai et al., 2016).

Corrosion Inhibition

Piperidine Derivatives : Research on piperidine derivatives, such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, has demonstrated their effectiveness in inhibiting the corrosion of iron. This highlights the application of such compounds in protecting metals from corrosion, which is crucial in industrial processes (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Simulation Studies : The use of piperidine derivatives in molecular dynamics and quantum chemical simulation studies provides insights into their adsorption behaviors and inhibition efficiencies on metallic surfaces. This research contributes to the understanding of molecular interactions at the atomic level, which is essential for designing more effective corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually includes the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. They include information on the chemical’s reactivity, storage conditions, protective measures, and first-aid procedures .

Future Directions

Future directions could involve the development of new synthetic methods, the discovery of new reactions or applications for the compound, or improvements in the compound’s safety profile or environmental impact .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-25-17-5-4-15(19)10-18(17)26(23,24)22-11-13-6-8-21-16(9-13)14-3-2-7-20-12-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFKDYUPQQWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

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